
YL-0919
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
YL0919,也称为盐酸海普定,是一种口服有效的抗抑郁药物。它表现出双重活性,既是一种高度选择性的血清素摄取阻滞剂,也是一种有效血清素受体1A激动剂。 该化合物在动物模型中显示出显著的抗抑郁作用,使其成为治疗抑郁症的有希望的候选药物 .
准备方法
合成路线及反应条件
YL0919的合成涉及多个步骤,从容易获得的前体开始。关键步骤包括通过一系列缩合和环化反应形成核心结构,然后通过官能团修饰来增强其药理特性。具体的反应条件,如温度、溶剂和催化剂,都经过优化以实现高产率和纯度。
工业生产方法
YL0919的工业生产通常涉及使用间歇式或连续流反应器的大规模合成。该工艺的设计目的是经济高效且可扩展,确保一致的质量和符合监管标准。采用结晶和色谱等纯化步骤以获得高纯度的最终产品。
化学反应分析
反应类型
YL0919会发生各种化学反应,包括:
氧化: 将官能团转化为更氧化的状态。
还原: 还原特定的官能团以获得所需的药理活性。
取代: 引入不同的取代基以修饰化合物的性质。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂,以及各种亲核试剂用于取代反应。反应条件经过精心控制以确保选择性和高效的转化。
主要产品
这些反应形成的主要产物是YL0919的中间体和衍生物,这些中间体和衍生物经过进一步加工以获得最终的活性药物成分。
科学研究应用
Antidepressant Effects
- Fast-Onset Action : YL-0919 has demonstrated rapid antidepressant effects in animal models, significantly reducing immobility time in behavioral tests such as the Tail Suspension Test (TST) and Forced Swimming Test (FST) .
- Neuroplasticity Enhancement : Studies have shown that this compound increases dendritic complexity and spine density in hippocampal neurons, indicating enhanced neuroplasticity .
Anxiolytic Properties
- This compound exhibits anxiolytic-like effects in chronic unpredictable stress models, improving behaviors associated with anxiety and depression .
Cognitive Enhancement
- Preliminary findings suggest that this compound may enhance cognitive functions without causing sexual dysfunction, a common side effect associated with traditional antidepressants .
Case Study 1: Rapid Antidepressant Effects
In a study involving chronic unpredictable stress-exposed rats, this compound was administered at doses of 1.25 mg/kg and 2.5 mg/kg. Results indicated significant improvements in sucrose preference rates and locomotor activity, alongside reductions in serum levels of ACTH and corticosterone, highlighting its potential for rapid intervention in depressive states .
Case Study 2: Neuroplasticity Assessment
A study utilizing electrophysiological techniques demonstrated that this compound treatment led to enhanced excitability of glutamatergic neurons while inhibiting GABAergic interneurons in the medial prefrontal cortex (mPFC). This disinhibition mechanism is believed to be integral to its fast antidepressant action .
Data Tables
作用机制
YL0919通过选择性抑制血清素的摄取并作为血清素受体1A的激动剂来发挥作用。这种双重机制增强了突触间隙中的血清素水平,并调节受体活性,从而改善情绪和抗抑郁作用。 分子靶标包括血清素转运蛋白和血清素受体1A,它们对其药理作用至关重要 .
相似化合物的比较
类似化合物
氟西汀: 一种具有不同作用机制的选择性血清素再摄取抑制剂。
丁螺环酮: 一种用于焦虑症的血清素受体1A激动剂。
舍曲林: 另一种具有不同药代动力学特性的选择性血清素再摄取抑制剂。
YL0919的独特性
YL0919的独特性在于它兼具血清素摄取阻滞剂和血清素受体1A激动剂的活性。 这种双重作用在其他抗抑郁药中并不常见,使其成为治疗抑郁症的一种新型且可能更有效的治疗方案 .
生物活性
YL-0919, also known as hypidone hydrochloride, is a novel compound developed as a potential antidepressant. It has garnered attention for its unique pharmacological profile, primarily acting as a selective sigma-1 receptor agonist and a dual 5-HT1A partial agonist and selective serotonin reuptake inhibitor (SSRI). This article reviews the biological activity of this compound, focusing on its antidepressant effects, mechanisms of action, and relevant findings from various studies.
This compound exhibits multiple mechanisms that contribute to its antidepressant effects:
- Sigma-1 Receptor Agonism : this compound activates sigma-1 receptors, which are implicated in neuroprotection and the modulation of neurotransmitter systems. This activation enhances neuroplasticity and may contribute to rapid antidepressant effects observed in various animal models .
- Serotonergic Modulation : As a partial agonist at 5-HT1A receptors, this compound increases serotonin levels in the brain. Studies have demonstrated that it significantly elevates serotonin levels in the prefrontal cortex (PFC) and enhances neuronal activity in the dorsal raphe nucleus (DRN), which is crucial for mood regulation .
- HPA Axis Regulation : this compound has been shown to suppress the hypothalamic-pituitary-adrenal (HPA) axis response to stress, which is often dysregulated in depression. This suppression correlates with reduced levels of corticosterone and ACTH in chronic stress models .
Antidepressant Effects
Numerous studies have highlighted the rapid antidepressant-like effects of this compound across different animal models:
-
Behavioral Studies :
- In forced swimming tests (FST) and tail suspension tests (TST), this compound significantly reduced immobility time in mice, indicating its potential as an effective antidepressant. The effects were observed as early as three days post-treatment .
- In chronic unpredictable stress (CUS) models, this compound improved sucrose preference rates and increased locomotor activity, suggesting enhanced mood and reduced anxiety-like behaviors .
-
Neuroplasticity :
- This compound treatment led to increased expression of brain-derived neurotrophic factor (BDNF) and enhanced long-term potentiation (LTP) in the hippocampus within seven days, indicating rapid neuroplastic changes compared to traditional SSRIs like fluoxetine, which required longer treatment periods .
Case Studies
A notable study involving CUS-exposed rats showed that both this compound and fluoxetine improved behavioral outcomes significantly compared to controls. Specifically:
- Sucrose Preference Test : Rats treated with this compound exhibited increased sucrose preference, indicating reduced anhedonia.
- Neurochemical Analysis : Treatment resulted in elevated cAMP levels and increased phosphorylation of cAMP response element-binding protein (pCREB), crucial for synaptic plasticity .
Comparative Data
The following table summarizes key findings from various studies on this compound:
Study | Model | Dose | Key Findings |
---|---|---|---|
Ren et al. (2024) | Mice | 2.5 mg/kg | Significant reduction in immobility time; increased Ca²⁺ activity in DRN |
Chen et al. (2018) | CUS Rats | 1.25 & 2.5 mg/kg | Enhanced sucrose preference; reduced serum ACTH and corticosterone levels |
Zhang et al. (2017) | Rats | 2.5 mg/kg | Increased BDNF levels; enhanced dendritic complexity in hippocampal neurons |
Baldwin & Foong (2013) | Mice | 2.5 mg/kg | Rapid reversal of depressive-like behaviors; no sexual dysfunction reported |
属性
IUPAC Name |
1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c21-17-8-4-5-11-20(17)15-18(22)9-12-19(13-10-18)14-16-6-2-1-3-7-16;/h1-8,11,22H,9-10,12-15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXILSFMNCPZGAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=CC=CC2=O)O)CC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。